REACTION_SMILES
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[C:34](=[O:35])([O-:36])[O-:37].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([O:20][CH3:21])[cH:11][c:12]2[c:13]([Cl:19])[n:14][cH:15][n:16][c:17]2[cH:18]1.[CH3:40][N:41]1[CH2:42][CH2:43][CH2:44][C:45]1=[O:46].[F:22][c:23]1[c:24]2[cH:25][c:26]([CH3:33])[nH:27][c:28]2[cH:29][cH:30][c:31]1[OH:32].[K+:38].[K+:39]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([O:20][CH3:21])[cH:11][c:12]2[c:13]([O:32][c:31]3[c:23]([F:22])[c:24]4[cH:25][c:26]([CH3:33])[nH:27][c:28]4[cH:29][cH:30]3)[n:14][cH:15][n:16][c:17]2[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Cl)ncnc2cc1OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2c(F)c(O)ccc2[nH]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |